molecular formula C11H11BrN2O2 B12965364 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12965364
M. Wt: 283.12 g/mol
InChI Key: LWQDTORQGNFSMV-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H11BrN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the bromination of 1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki or Heck coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biological pathways and mechanisms.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

6-bromo-1-propan-2-ylpyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H11BrN2O2/c1-6(2)14-5-8(11(15)16)7-4-13-10(12)3-9(7)14/h3-6H,1-2H3,(H,15,16)

InChI Key

LWQDTORQGNFSMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CN=C(C=C21)Br)C(=O)O

Origin of Product

United States

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